molecular formula C11H9ClO3 B8550786 7-chloro-benzofuran-4-carboxylic Acid Ethyl Ester

7-chloro-benzofuran-4-carboxylic Acid Ethyl Ester

Cat. No. B8550786
M. Wt: 224.64 g/mol
InChI Key: VMFZWQINDABIBK-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of 7-chloro-benzofuran-4-carboxylic acid ethyl ester (3.90 mmol) and NaOH (5.85 mmol) in MeOH (4.4 mL) and water (4.4 mL) is heated to 55° C. for 90 min. The mixture is concentrated in vacuo and made acidic by addition of aq. HCl (1.0 M). The obtained precipitate is filtered off and dried in vacuo to give the desired product. 1H-NMR (DMSO-d6): δ=13.3 (bs, 1H); 8.27 (s, 1H); 7.89 (d, J=8.3 Hz, 1H); 7.56 (d, J=8.3 Hz, 1H); 7.42 (s, 1H).
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:15])=[C:10]2[O:14][CH:13]=[CH:12][C:11]=12)=[O:5])C.[OH-].[Na+]>CO.O>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[C:11]2[C:10]=1[O:14][CH:13]=[CH:12]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.9 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=C2C1C=CO2)Cl
Name
Quantity
5.85 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CO
Name
Quantity
4.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
made acidic by addition of aq. HCl (1.0 M)
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2C=COC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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